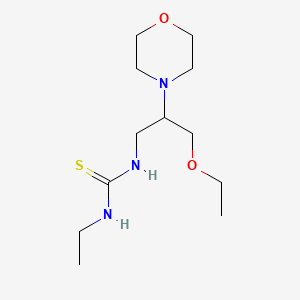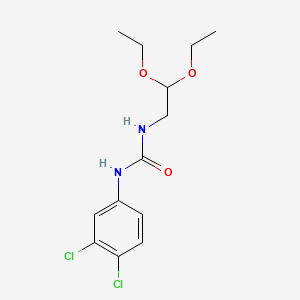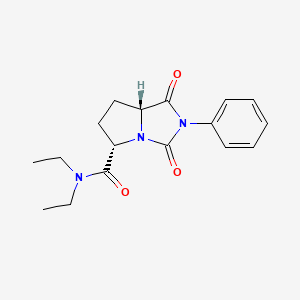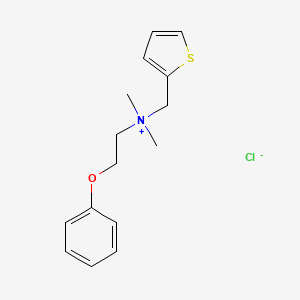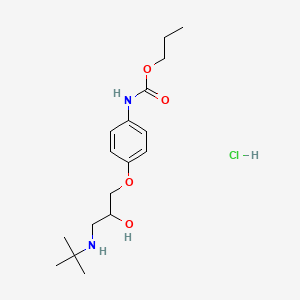
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride undergoes various types of chemical reactions, including:
Radical Polymerization: This reaction involves the formation of polymers through the reaction of monomers with free radicals.
Cross-Linking Reactions: These reactions result in the formation of three-dimensional polymer networks.
Common Reagents and Conditions
Radical Polymerization: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Cross-Linking Reactions: Cross-linking agents such as ethylene glycol dimethacrylate are used.
Major Products Formed
Radical Polymerization: The major products are linear polymers with varying molecular weights.
Cross-Linking Reactions: The major products are cross-linked polymers with enhanced mechanical properties and stability.
科学的研究の応用
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride has a wide range of scientific research applications:
Drug Delivery Systems: It is used to synthesize self-healing pH-responsive hydrogels for controlled drug release.
Biomedical Engineering: It is used in the fabrication of biocompatible coatings and adhesives.
3D Printing: It is utilized in the formulation of iron oxide nanoparticle inks for printing magnetic devices and MRI contrast agents.
Water Treatment: It is employed as a non-toxic synthetic flocculant for harvesting microalgae.
作用機序
The mechanism of action of N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the release of the drug can be controlled by the pH of the surrounding environment .
類似化合物との比較
Similar Compounds
- N,N-Dimethylaminopropyl methacrylamide
- N-(2-Dimethylaminoethyl)methacrylamide
- N-(3-Dimethylaminopropyl)acrylamide
Uniqueness
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride is unique due to its high reactivity and ability to undergo both radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity, making it suitable for a wide range of applications in drug delivery, gene delivery, and biomedical engineering .
特性
CAS番号 |
93858-49-2 |
|---|---|
分子式 |
C9H19ClN2O |
分子量 |
206.71 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)9(12)10-6-5-7-11(3)4;/h1,5-7H2,2-4H3,(H,10,12);1H |
InChIキー |
CTQCRZPAPNYGJT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


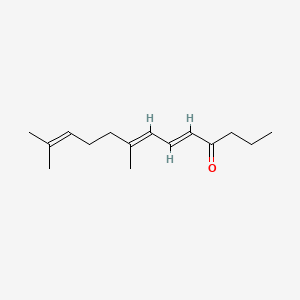
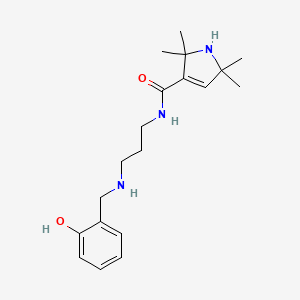
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)


![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)


